

Commercial Suppliers and Technical Guide for High-Purity Butylphthalide-d9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylphthalide-d9**

Cat. No.: **B15581110**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Butylphthalide-d9**, its technical specifications, and detailed experimental protocols for its use in research and development. **Butylphthalide-d9**, a deuterated analog of 3-n-butylphthalide (NBP), is an essential tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for accurate quantification in complex biological matrices.

Commercial Availability of High-Purity Butylphthalide-d9

Several reputable suppliers offer high-purity **Butylphthalide-d9** for research purposes. The following table summarizes the key suppliers and their product specifications. Please note that specific lot-to-lot variability in purity and isotopic enrichment is common, and it is recommended to obtain a certificate of analysis for the specific batch being purchased.

Supplier	Product Name	Catalog Number	Stated Purity	Isotopic Enrichment	Additional Information
MedChemExpress	Butylphthalid e-d9	HY-W744643	Not explicitly stated on the product page, requires CoA.	Not explicitly stated on the product page, requires CoA.	Provided with a data sheet and handling instructions. [1]
Clearsynth	3-Butylphthalid e-D9	CS-T-101741	Not explicitly stated on the product page, requires CoA.	Not explicitly stated on the product page, requires CoA.	Labeled analogue of 3-Butylphthalid e. [2]
Amsbio	3-Butylphthalid e-d9	AMS.TMIJ-0105-1-MG	Not explicitly stated on the product page, requires CoA.	Not explicitly stated on the product page, requires CoA.	Deuterated compound of 3-Butylphthalid e. [3]
LGC Standards	3-Butylphthalid e-D9	TRC-B693853	Not explicitly stated on the product page, requires custom synthesis and CoA.	Not explicitly stated on the product page, requires CoA.	Available through their Toronto Research Chemicals (TRC) brand. [4]

Analytical Methods for Quality Control

The quality of **Butylphthalide-d9** is critical for its application as an internal standard. High chemical and isotopic purity are essential for accurate and reproducible results. The primary analytical techniques used to assess the quality of deuterated compounds include:

- High-Resolution Mass Spectrometry (HRMS): Used to determine the isotopic distribution and confirm the mass of the deuterated compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the absence of protons at the deuterated positions, while ^2H NMR directly detects the deuterium atoms, confirming their location and providing information about the isotopic enrichment.

Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity is the proportion of molecules in the sample that contain the desired number of deuterium atoms. For **Butylphthalide-d9**, a high isotopic purity ensures a minimal contribution from partially deuterated or non-deuterated species to the mass spectrometry signal of the analyte.

Key Experimental Protocol: Pharmacokinetic Study of Butylphthalide in Rat Plasma using LC-MS/MS

This section details a standard protocol for a pharmacokinetic study of Butylphthalide in rats, employing **Butylphthalide-d9** as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

- Butylphthalide (analytical standard)
- **Butylphthalide-d9** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Rat plasma (blank)
- Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butylphthalide and **Butylphthalide-d9** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Butylphthalide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
- Internal Standard Working Solution: Dilute the **Butylphthalide-d9** stock solution with acetonitrile to a final concentration of 50 ng/mL.

3. Sample Preparation:

- To 50 μ L of rat plasma in a microcentrifuge tube, add 10 μ L of the **Butylphthalide-d9** internal standard working solution (50 ng/mL).
- Add 150 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate Butylphthalide from endogenous plasma components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Butylphthalide: m/z 191.1 → 145.1
 - **Butylphthalide-d9**: m/z 200.1 → 145.1

5. Data Analysis:

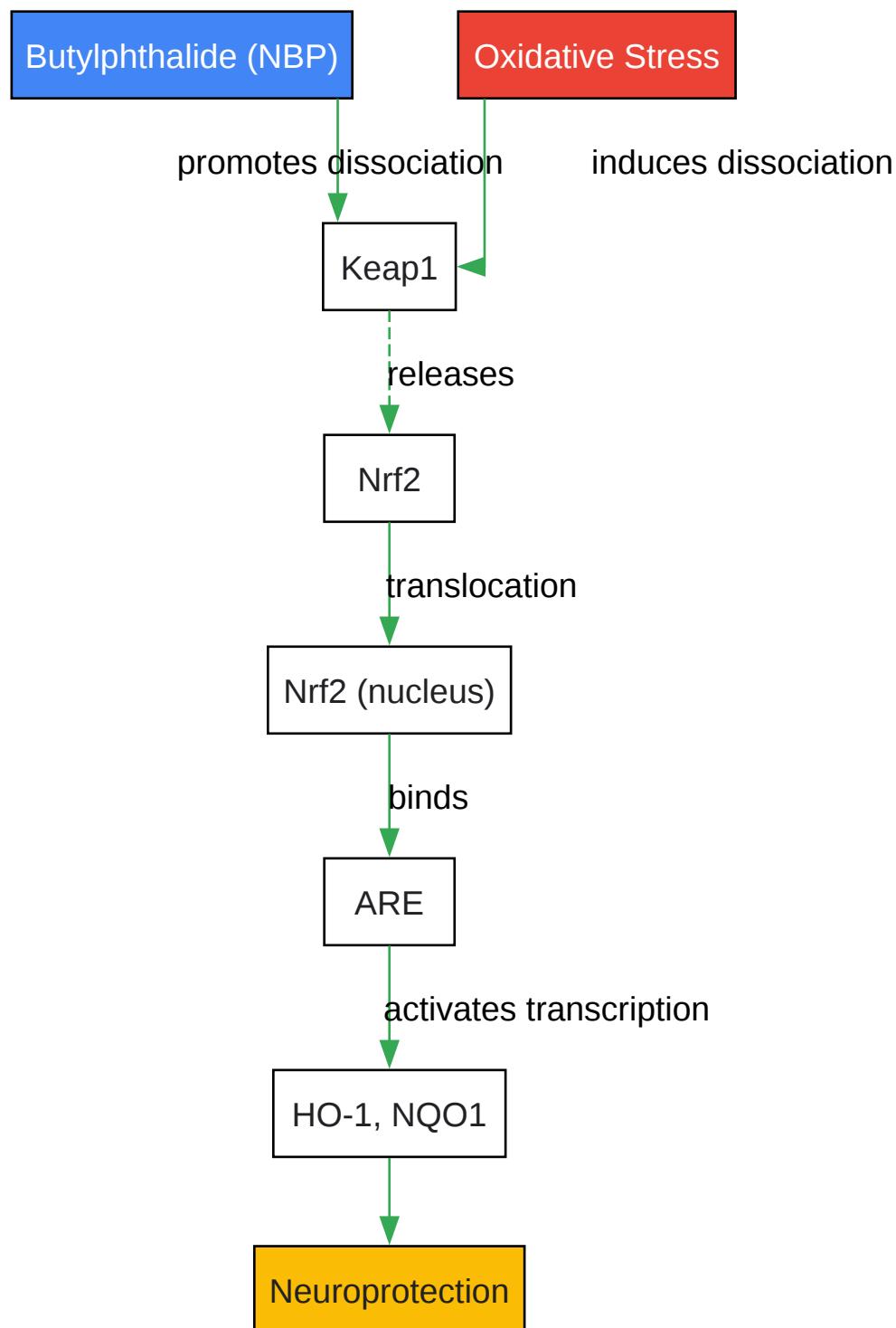
- Integrate the peak areas for both Butylphthalide and **Butylphthalide-d9**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Butylphthalide in the unknown plasma samples by interpolation from the calibration curve.

Neuroprotective Signaling Pathways of Butylphthalide

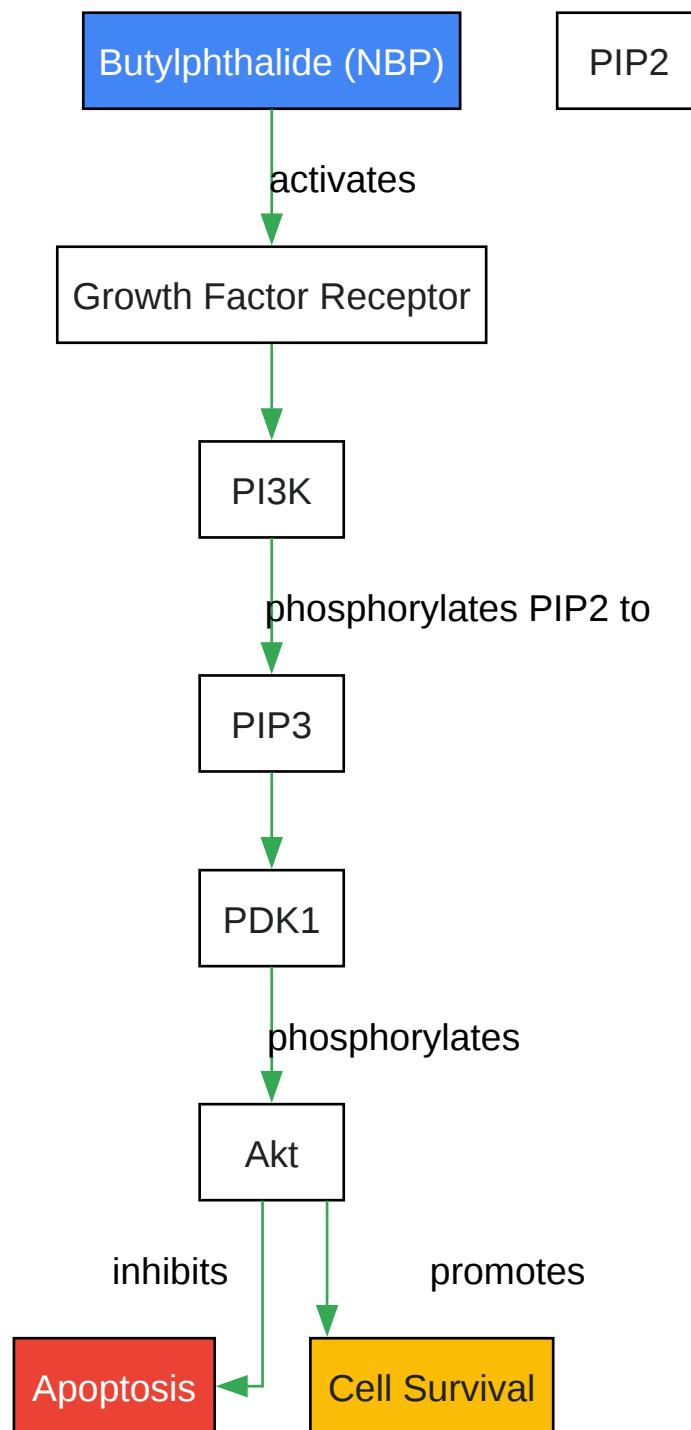
3-n-Butylphthalide has been shown to exert neuroprotective effects through various signaling pathways, making it a compound of interest for the treatment of ischemic stroke and neurodegenerative diseases.^{[5][6]} Key pathways include:

- Nrf2-ARE Pathway: NBP can promote the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, where it binds to the Antioxidant Response Element (ARE).^[7] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.^{[7][8]}
- PI3K/Akt Pathway: Butylphthalide can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. Activated Akt can inhibit

apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[5]


- NF-κB Pathway: NBP has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[6] By suppressing the NF-κB pathway, Butylphthalide can reduce the production of pro-inflammatory cytokines and mitigate neuroinflammation.[6]

Visualizations


[Click to download full resolution via product page](#)

Pharmacokinetic Study Workflow

[Click to download full resolution via product page](#)

Nrf2-ARE Signaling Pathway

[Click to download full resolution via product page](#)

PI3K/Akt Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. amsbio.com [amsbio.com]
- 4. 3-Butylphthalide-D9 | CAS | LGC Standards [lgcstandards.com]
- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DL-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity Butylphthalide-d9]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15581110#commercial-suppliers-of-high-purity-butylphthalide-d9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com